4-({[3-(4-Methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}methyl)benzonitrile
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Overview
Description
4-({[3-(4-Methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}methyl)benzonitrile is a complex organic compound that belongs to the class of benzothienopyrimidines This compound is characterized by its unique structure, which includes a methoxyphenyl group, a benzothieno[2,3-d]pyrimidine core, and a benzonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({[3-(4-Methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}methyl)benzonitrile involves multiple steps. One common synthetic route includes the following steps:
Formation of the Benzothienopyrimidine Core: This step involves the cyclization of appropriate starting materials to form the benzothienopyrimidine core. The reaction typically requires a catalyst and specific reaction conditions, such as elevated temperatures and inert atmosphere.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group is introduced through a substitution reaction, where a suitable methoxyphenyl derivative reacts with the benzothienopyrimidine core.
Attachment of the Benzonitrile Moiety: The final step involves the attachment of the benzonitrile group to the intermediate compound, often through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-({[3-(4-Methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}methyl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the methoxyphenyl and benzonitrile moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halides, amines, and organometallic compounds are employed under specific conditions, such as controlled temperature and pH.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-({[3-(4-Methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}methyl)benzonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-({[3-(4-Methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}methyl)benzonitrile involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in cellular signaling pathways.
Pathways Involved: It may modulate pathways related to inflammation, cell proliferation, and apoptosis, thereby exerting its biological effects.
Comparison with Similar Compounds
Similar Compounds
- **3-(4-Methoxyphenyl)-2-{[2-(4-Methoxyphenyl)-2-oxoethyl]sulfanyl}-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one
- **3-Ethyl-2-{[2-(4-Methoxyphenyl)-2-oxoethyl]sulfanyl}-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one
Uniqueness
4-({[3-(4-Methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}methyl)benzonitrile stands out due to its unique combination of functional groups and structural features, which confer distinct chemical reactivity and biological activity
Properties
CAS No. |
477329-31-0 |
---|---|
Molecular Formula |
C25H21N3O2S2 |
Molecular Weight |
459.6 g/mol |
IUPAC Name |
4-[[3-(4-methoxyphenyl)-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl]sulfanylmethyl]benzonitrile |
InChI |
InChI=1S/C25H21N3O2S2/c1-30-19-12-10-18(11-13-19)28-24(29)22-20-4-2-3-5-21(20)32-23(22)27-25(28)31-15-17-8-6-16(14-26)7-9-17/h6-13H,2-5,15H2,1H3 |
InChI Key |
WULGZCZHHYBWMR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)C3=C(N=C2SCC4=CC=C(C=C4)C#N)SC5=C3CCCC5 |
Origin of Product |
United States |
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